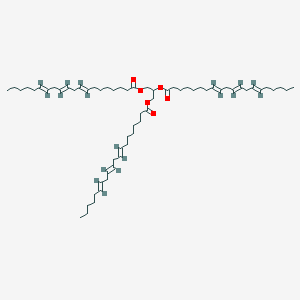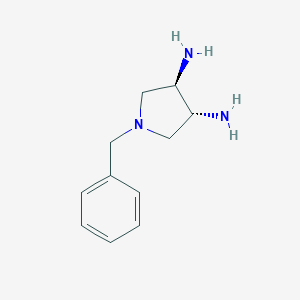![molecular formula C6H7NO3 B163880 1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene CAS No. 131059-15-9](/img/structure/B163880.png)
1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene, also known as NOBH, is a bicyclic compound with a nitro group and an oxygen atom in its structure. It has been the subject of scientific research due to its potential applications in various fields, including organic synthesis and material science.
Aplicaciones Científicas De Investigación
1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene has been used in various scientific research applications, including organic synthesis, material science, and medicinal chemistry. It can be used as a building block for the synthesis of other compounds, such as bicyclic lactones and nitroalkenes. It has also been used in the development of new materials, such as polymers and dendrimers. In medicinal chemistry, 1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene has been investigated for its potential as an anti-cancer agent and as a precursor for the synthesis of nitric oxide donors.
Mecanismo De Acción
The mechanism of action of 1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene is not fully understood, but it is believed to involve the nitro group and the oxygen atom in its structure. The nitro group can undergo reduction to form a nitroso group, which can then release nitric oxide. This can lead to various physiological effects, such as vasodilation and anti-inflammatory activity.
Efectos Bioquímicos Y Fisiológicos
1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. It has also been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases such as arthritis. In addition, 1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene has been shown to have vasodilatory effects, which may be useful in the treatment of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene has several advantages for lab experiments, including its high yield and purity, as well as its versatility as a building block for the synthesis of other compounds. However, its potential toxicity and instability may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene. One possible direction is the development of new materials based on 1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene, such as polymers and dendrimers. Another direction is the investigation of its potential as an anti-cancer agent and as a nitric oxide donor for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene and its physiological effects.
Conclusion
In conclusion, 1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene is a bicyclic compound with a nitro group and an oxygen atom in its structure. It has potential applications in various fields, including organic synthesis, material science, and medicinal chemistry. Its mechanism of action and physiological effects are still being investigated, but it has shown promise as an anti-cancer agent and as a nitric oxide donor. Further research is needed to fully understand its potential and limitations.
Métodos De Síntesis
The synthesis of 1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene involves the reaction of 2-nitropropene and ethylene oxide in the presence of a catalyst, such as potassium tert-butoxide. The product is obtained in good yield and purity, making it a viable option for further research.
Propiedades
Número CAS |
131059-15-9 |
|---|---|
Nombre del producto |
1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene |
Fórmula molecular |
C6H7NO3 |
Peso molecular |
141.12 g/mol |
Nombre IUPAC |
1-nitro-7-oxabicyclo[4.1.0]hept-2-ene |
InChI |
InChI=1S/C6H7NO3/c8-7(9)6-4-2-1-3-5(6)10-6/h2,4-5H,1,3H2 |
Clave InChI |
QKNODWWVQULKRM-UHFFFAOYSA-N |
SMILES |
C1CC2C(O2)(C=C1)[N+](=O)[O-] |
SMILES canónico |
C1CC2C(O2)(C=C1)[N+](=O)[O-] |
Sinónimos |
7-Oxabicyclo[4.1.0]hept-2-ene, 1-nitro- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



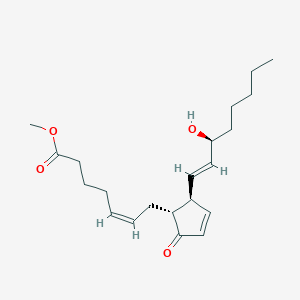
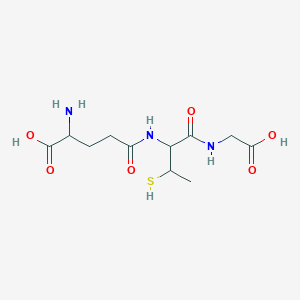
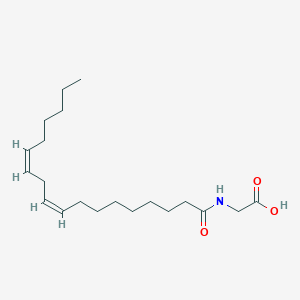
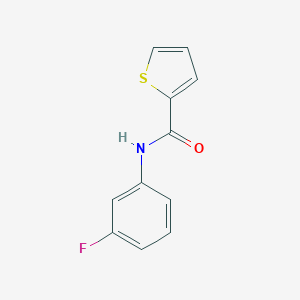
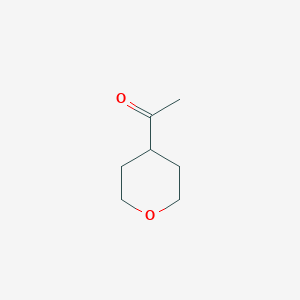
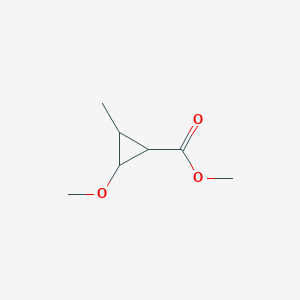
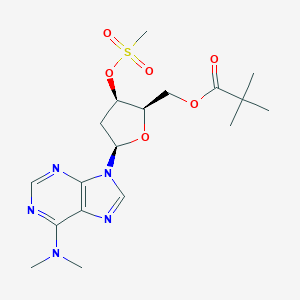
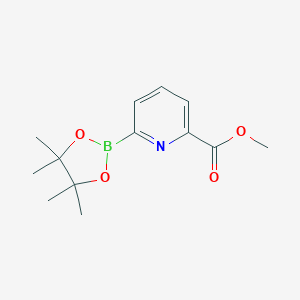
![Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate](/img/structure/B163828.png)
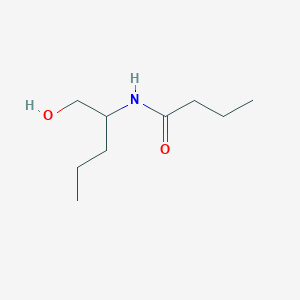
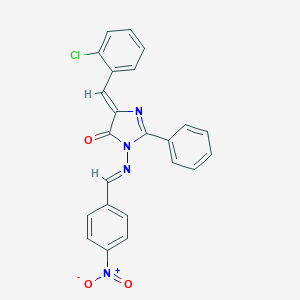
![2-chloro-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B163834.png)
